N-cycloheptyl-2-(tetrazol-1-yl)acetamide
Description
N-cycloheptyl-2-(tetrazol-1-yl)acetamide is a synthetic acetamide derivative characterized by a cycloheptyl group attached to the nitrogen of the acetamide backbone and a tetrazol-1-yl substituent at the α-carbon position. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, confers electron-withdrawing properties and metabolic stability, making it a common pharmacophore in medicinal chemistry. The cycloheptyl moiety contributes steric bulk and lipophilicity, which may influence binding affinity and pharmacokinetics .
Properties
IUPAC Name |
N-cycloheptyl-2-(tetrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c16-10(7-15-8-11-13-14-15)12-9-5-3-1-2-4-6-9/h8-9H,1-7H2,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVNBBSKLIRZJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+3] Cycloaddition of Nitriles with Azides
The Huisgen cycloaddition between nitriles and azides remains the most reliable route to 1-substituted tetrazoles. For N-cycloheptyl-2-(tetrazol-1-yl)acetamide, the nitrile precursor 2-cyano-N-cycloheptylacetamide reacts with sodium azide (NaN₃) under acidic conditions. Key findings include:
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Solvent Optimization : Toluene outperforms polar solvents like DMF or DMSO due to reduced side reactions.
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Catalyst Systems : Triethylamine hydrochloride (3 equiv.) enhances yield by stabilizing intermediates.
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Reaction Conditions : Heating at 90°C for 20 hours achieves 67–93% yields for analogous N-alkyl derivatives (Table 1).
Table 1: Yields of N-Alkyl-2-(1H-Tetrazol-5-yl)Acetamides via [2+3] Cycloaddition
| N-Substituent | Yield (%) |
|---|---|
| Benzyl | 67 |
| Phenethyl | 74 |
| 3,4-Dimethoxyphenyl | 93 |
| Allyl | 25 |
Data sourced from optimized procedures for structurally related compounds.
Isocyanoacetamide Route
An alternative method employs N-cycloheptylisocyanoacetamide and trimethylsilyl azide (TMSN₃). This approach avoids harsh conditions and improves regioselectivity:
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Yield Enhancement : TMSN₃ increases yields to >90% by facilitating nucleophilic azide delivery.
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Scope : Compatible with bulky N-substituents, including cycloheptyl (Table 2).
Table 2: Yields of 1-Substituted Tetrazoles via Isocyanoacetamide Route
| N-Substituent | Yield (%) |
|---|---|
| Cyclohexyl | 82 |
| Phenethyl | 97 |
| Benzyl | 89 |
Adapted from procedures for N-alkylisocyanoacetamides.
Synthesis of the Acetamide Backbone
The acetamide linker connects the tetrazole and cycloheptyl groups. Two pathways are prevalent:
Acylation of Cycloheptylamine
Cycloheptylamine reacts with chloroacetyl chloride or isocyanoacetate methyl ester to form the acetamide precursor:
Multicomponent Reactions (MCRs)
MCRs streamline synthesis by combining aldehydes, amines, and azides in one pot:
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UT-4CR Protocol : Cycloheptylamine, glyoxylic acid, TMSN₃, and an isocyanide assemble the scaffold in methanol at room temperature.
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Advantages : Reduces purification steps; achieves 45–82% yields for complex analogs.
Optimization and Challenges
Steric Effects
The cycloheptyl group’s bulkiness necessitates longer reaction times (24–48 hours) and elevated temperatures (90–100°C) to overcome steric hindrance. For example, N-allyl analogs show reduced yields (25%) due to unfavorable steric interactions.
Solvent and Catalyst Synergy
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Polar Aprotic Solvents : DMSO increases reaction rates but promotes decomposition.
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Acid Catalysts : Triethylamine hydrochloride improves azide nucleophilicity without side reactions.
Experimental Procedures
Representative Synthesis of this compound
Step 1: Synthesis of N-Cycloheptylisocyanoacetamide
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Combine cycloheptylamine (10 mmol) and methyl isocyanoacetate (10 mmol) in diethyl ether.
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Stir at room temperature for 12 hours.
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Filter the precipitate and wash with cold ether to obtain the product (85% yield).
Step 2: Tetrazole Formation
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Dissolve N-cycloheptylisocyanoacetamide (1 mmol) in MeOH:H₂O (3:1, 4 mL).
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Add TMSN₃ (1.2 mmol) and stir for 12 hours.
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Extract with dichloromethane, dry over Na₂SO₄, and concentrate to isolate the product (89% yield).
Analytical Data
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-(tetrazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce a variety of substituted tetrazole compounds.
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Activity
Tetrazole derivatives, including N-cycloheptyl-2-(tetrazol-1-yl)acetamide, have shown significant potential as inhibitors of various enzymes involved in glucose metabolism. For instance, studies have indicated that tetrazole compounds can inhibit Aldose Reductase (AR), an enzyme linked to diabetic complications. In vitro tests demonstrated that certain tetrazole derivatives exhibited IC50 values in the nanomolar range against AR, indicating strong inhibitory effects .
Anticancer Properties
Research has highlighted the cytotoxic effects of tetrazole-containing compounds on cancer cell lines. In particular, hybrids synthesized from tetrazoles have shown promising results against breast cancer cell lines (MCF-7), with some compounds achieving notable inhibition of cell proliferation . The mechanism often involves the compound's ability to interact with cellular pathways critical for cancer cell survival.
Inhibition of Protein Targets
this compound has been explored for its potential to inhibit specific protein targets such as Protein Tyrosine Phosphatase 1B (PTP1B). This inhibition is crucial for developing antidiabetic drugs as PTP1B plays a significant role in insulin signaling . The binding interactions of tetrazoles with active sites of these proteins are facilitated by their structural similarity to carboxylic acids.
Biochemical Applications
Enzyme Interaction and Mechanism of Action
The tetrazole moiety in this compound allows it to mimic carboxylate groups, enhancing its ability to interact with various enzymes and receptors. This structural mimicry enables the compound to modulate biochemical pathways effectively, influencing processes such as gene expression and cellular metabolism .
Cellular Effects
Studies have shown that this compound impacts cell signaling pathways and can alter gene expression profiles in various cell types. Its interaction with angiotensin-converting enzymes can lead to significant physiological effects, such as modulation of blood pressure.
Material Science Applications
Synthesis of Novel Materials
Tetrazole derivatives are increasingly being utilized in the development of new materials with specialized properties. Their incorporation into polymers and other materials is being researched for applications ranging from explosives to advanced coatings due to their stability and reactivity .
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as acetamides and sodium azide. The following table summarizes various synthetic routes explored for similar tetrazole compounds:
| Synthesis Method | Yield (%) | Key Features |
|---|---|---|
| Reaction with sodium azide | 67 | Utilizes acidic conditions for cyclization |
| Continuous flow reactors | 80+ | Optimizes reaction conditions for higher yields |
| Green chemistry principles | 75 | Emphasizes solvent-free conditions |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
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Case Study 1: Antidiabetic Efficacy
A study demonstrated that a series of tetrazole derivatives, including N-cycloheptyl variants, significantly reduced sorbitol levels in diabetic rat models, highlighting their potential for managing diabetic complications . -
Case Study 2: Anticancer Activity
In vitro assays revealed that specific derivatives exhibited IC50 values lower than traditional chemotherapeutics against MCF-7 cells, suggesting a promising avenue for cancer treatment .
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(tetrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, tetrazole derivatives are known to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism . The compound’s effects are mediated through its binding to these enzymes, leading to the inhibition of their activity and subsequent biological effects.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following table highlights key structural differences among N-cycloheptyl-2-(tetrazol-1-yl)acetamide and related compounds:
Key Observations :
Physicochemical Properties
Insights :
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-cycloheptyl-2-(tetrazol-1-yl)acetamide?
Synthesis typically involves multi-step reactions, such as cycloaddition for the tetrazole ring formation followed by acylation. Key factors include:
- Temperature control : Elevated temperatures (70–100°C) for cycloaddition reactions to ensure regioselectivity (e.g., Huisgen 1,3-dipolar cycloaddition) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction efficiency, while aqueous/organic biphasic systems aid in purification .
- Catalysts : Copper(I) catalysts (e.g., CuI) accelerate click chemistry-based tetrazole formation . Post-synthesis, characterization via NMR (1H/13C), IR (amide C=O stretch ~1670 cm⁻¹), and mass spectrometry ensures structural fidelity .
Q. How can researchers confirm the structural identity of this compound?
Use a combination of:
- Single-crystal X-ray diffraction : Resolves bond lengths/angles and confirms cycloheptyl and tetrazole spatial arrangement. SHELX software is standard for refinement .
- Spectroscopic cross-validation : Match NMR peaks (e.g., cycloheptyl CH₂ at δ 1.4–1.8 ppm; tetrazole C-H at δ 8.5–9.0 ppm) with computational predictions (e.g., DFT) .
- Elemental analysis : Validate molecular formula (e.g., C₁₀H₁₆N₆O) with ≤0.4% deviation .
Q. What methodologies are used to assess the biological activity of this compound?
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases) via fluorescence-based or colorimetric assays .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with receptors (e.g., G-protein-coupled receptors) .
- Cellular uptake studies : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization .
Advanced Research Questions
Q. How should researchers address contradictions between crystallographic data and computational modeling results?
- Validate computational parameters : Ensure DFT functional (e.g., B3LYP) and basis sets (e.g., 6-311++G**) align with experimental conditions .
- Re-refine X-ray data : Use SHELXL to adjust thermal parameters and occupancy factors, especially for disordered cycloheptyl groups .
- Cross-check with spectroscopic data : IR/Raman spectra can resolve discrepancies in bond polarization .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound?
- Systematic substituent variation : Replace cycloheptyl with smaller/larger alicyclic groups (e.g., cyclohexyl, adamantyl) to assess steric effects .
- Pharmacophore mapping : Identify critical moieties (e.g., tetrazole H-bond acceptors) using MOE or Discovery Studio .
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity via multivariate regression .
Q. How can researchers mitigate instability or degradation of this compound in biological assays?
- Solubility optimization : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles to enhance aqueous stability .
- Degradation profiling : Employ HPLC-MS to identify breakdown products under physiological pH/temperature .
- Protective functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) on the tetrazole to reduce hydrolytic susceptibility .
Q. What advanced techniques resolve low-resolution X-ray data for this compound?
- Twinned crystal refinement : Use SHELXL’s TWIN/BASF commands for datasets with overlapping lattices .
- Synchrotron radiation : High-flux X-rays improve signal-to-noise ratios for weakly diffracting crystals .
- Density functional theory (DFT)-guided modeling : Constrain refinement using calculated electron densities .
Cross-Disciplinary Applications
Q. How can this compound be applied in material science or catalysis?
- Ligand design : The tetrazole moiety can coordinate transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications .
- Polymer modification : Incorporate into co-polymers via radical polymerization to enhance thermal stability .
- Surface functionalization : Immobilize on silica nanoparticles for targeted drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
